Potent c-Src Kinase Inhibition: A 13 nM Cellular IC50 Value That Distinguishes 2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide
2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide demonstrates potent inhibition of human c-Src kinase in a cellular context, with an IC50 of 13 nM in a BrdU incorporation assay using NIH/3T3 cells expressing human c-Src [1]. This level of potency is a key differentiator from many other diphenylacetamide derivatives. For instance, a structurally related diphenylacetamide analog, compound 10 from a separate CXCR7 inhibitor study, exhibited a substantially weaker Ki of 597 nM and an IC50 of 622 nM in a functional β-arrestin assay [2]. This ~46-fold difference in potency underscores the critical impact of the specific 4-aminophenylthio substitution on target engagement.
| Evidence Dimension | Cellular kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Diphenylacetamide analog (Compound 10, CXCR7 inhibitor study): Ki = 597 nM, IC50 = 622 nM |
| Quantified Difference | Target compound is ~46-fold more potent in a cellular kinase inhibition assay. |
| Conditions | Inhibition of human c-SRC expressed in mouse NIH/3T3 cells in presence of 1.5% FCS by BrdU incorporation assay [1] vs. β-arrestin recruitment antagonist assay for CXCR7 [2] |
Why This Matters
This high potency in a well-validated oncology target cell-based assay positions 2-[(4-aminophenyl)thio]-N,N-diphenylacetamide as a superior starting point for developing targeted anti-cancer agents compared to less potent diphenylacetamide analogs.
- [1] BindingDB. (2025). Affinity Data for BDBM50303801 (CAS 913248-50-7) on Proto-oncogene tyrosine-protein kinase Src. View Source
- [2] Möller, D., et al. (2020). Discovery of Diphenylacetamides as CXCR7 Inhibitors with Novel β-Arrestin Antagonist Activity. ACS Medicinal Chemistry Letters, 11(5), 793-798. View Source
